3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide
Description
3,5-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide is a benzamide derivative featuring a 3,5-dichloro-substituted aromatic core, an ethoxy group at the 4-position, and two distinct N-substituents: a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety and a 4-methoxybenzyl group. Its design combines halogenated aromaticity with polar sulfone and ether functionalities, which may enhance target binding, metabolic stability, or solubility compared to simpler benzamide derivatives .
Properties
Molecular Formula |
C21H23Cl2NO5S |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H23Cl2NO5S/c1-3-29-20-18(22)10-15(11-19(20)23)21(25)24(16-8-9-30(26,27)13-16)12-14-4-6-17(28-2)7-5-14/h4-7,10-11,16H,3,8-9,12-13H2,1-2H3 |
InChI Key |
OTXXKBXVFOPTOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via multistep reactions, starting from commercially available precursors. Here’s a simplified synthetic route:
Thiophene Ring Formation: Start with 3,5-dichlorothiophene. React it with an appropriate base to form the tetrahydrothiophene ring.
Ketone Introduction: Oxidize the tetrahydrothiophene ring to introduce the ketone group.
Benzamide Formation: React the ketone-containing intermediate with 4-methoxybenzylamine to form the benzamide.
Industrial Production: Industrial-scale production typically involves optimization of reaction conditions, catalysts, and purification methods. Specific details would depend on the manufacturer.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: The ketone group is susceptible to oxidation.
Substitution: The chlorine atoms can be replaced by other functional groups.
Reduction: Reduction of the ketone group or other substituents.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major products:
Reduced form: Removal of the ketone group.
Substituted derivatives: Replacing chlorine atoms with other groups.
Scientific Research Applications
Building Block: Used in the synthesis of more complex molecules.
Drug Discovery: Investigated for potential pharmaceutical applications.
Bioactivity Studies: Examined for biological effects (e.g., antimicrobial, anti-inflammatory).
Target Identification: Interaction with specific proteins or receptors.
Fine Chemicals: Used in specialty chemicals and materials.
Agrochemicals: Potential use in pesticides or herbicides.
Mechanism of Action
The exact mechanism remains an active area of research. potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Table 1: Structural Comparison of 3,5-Dichlorobenzamide Derivatives
*Calculated based on molecular formula.
Key Observations :
- Pronamide (herbicide) uses a compact alkyne substituent, favoring hydrophobic interactions and soil persistence .
- Etobenzanid incorporates a dichlorophenyl group and ethoxymethoxy chain, likely enhancing plant membrane permeability .
- The 4-methoxybenzyl group could modulate pharmacokinetics (e.g., cytochrome P450 interactions) .
Pharmacological and Functional Comparisons
PDE4 Inhibitors
Roflumilast, a PDE4 inhibitor for respiratory diseases, shares a dichlorinated aromatic core with the target compound but differs in substituents:
- Roflumilast : 3,5-Dichloropyridyl and cyclopropylmethoxy groups confer high PDE4 selectivity (IC₅₀ = 0.8 nM) and oral bioavailability .
- Target Compound : The tetrahydrothiophene sulfone may mimic roflumilast’s sulfone-containing metabolites (e.g., roflumilast N-oxide) but with altered steric and electronic profiles. The 4-methoxybenzyl group could reduce CNS penetration compared to roflumilast’s pyridine moiety .
Agrochemical Benzamides
- Pronamide : Acts as a microtubule assembly inhibitor in plants. Its 1,1-dimethyl-2-propynyl group likely enhances soil adsorption and slow release .
- Target Compound : The ethoxy and methoxy groups may reduce volatility and increase environmental persistence relative to pronamide.
Research Findings and Implications
Metabolic and Stability Considerations
- Sulfone vs.
- Methoxybenzyl Group: This substituent may undergo O-demethylation via cytochrome P450 enzymes, producing a phenolic metabolite with distinct activity .
Biological Activity
3,5-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide is a synthetic organic compound classified within the benzamide family. Its complex structure includes multiple functional groups, which may confer unique biological activities. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 472.4 g/mol. The compound features a dichloro-substituted benzene ring, a thiophene moiety, and an ethoxy group, which may enhance its pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 472.4 g/mol |
| IUPAC Name | 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide |
| Functional Groups | Benzamide, dichloro, ethoxy, thiophene |
Pharmacological Potential
Compounds with similar structures often exhibit significant pharmacological activities, including:
- Anticancer Activity : Many benzamides are known for their anticancer properties. For instance, 3,5-Dichlorobenzamide has shown efficacy in various cancer models.
- Antidepressant Effects : N-(4-Methoxybenzyl)benzamide has been linked to antidepressant-like effects in preclinical studies.
- Analgesic Properties : 4-Ethoxybenzamide demonstrates analgesic effects in pain models.
The unique combination of chlorine substituents and thiophene rings in this compound may enhance its bioactivity compared to simpler analogs.
The mechanism of action for this compound may involve several pathways:
Enzyme Inhibition : The compound might inhibit specific enzymes involved in disease pathways. For example, similar benzamide derivatives have been shown to inhibit carbonic anhydrase enzymes.
Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways crucial for various physiological responses.
DNA Interaction : Binding to DNA may affect gene expression and cellular proliferation.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into the potential biological activities of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3,5-Dichlorobenzamide | Contains dichloro substituents but lacks thiophene | Anticancer activity |
| N-(4-Methoxybenzyl)benzamide | Similar benzamide structure without sulfur | Antidepressant effects |
| 4-Ethoxybenzamide | Ethoxy group present but simpler structure | Analgesic properties |
These comparisons highlight the potential for unique biological properties due to the compound's complex thiophene ring and dual chlorine substituents.
Case Studies and Research Findings
Although specific case studies on this compound are scarce, research into related compounds provides valuable context:
- Anticancer Studies : Research on similar benzamides has demonstrated their ability to induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and inhibition of angiogenesis.
- Neuropharmacology : Studies involving N-(4-Methoxybenzyl) derivatives have shown promise in treating depression by modulating neurotransmitter levels.
- Enzyme Inhibition Assays : Compounds structurally related to this benzamide have been tested for their inhibitory effects on human carbonic anhydrases (hCA II and hCA IX), providing a model for predicting the activity of the target compound.
Q & A
Q. What are the critical steps in synthesizing 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves multi-step reactions, including:
Amide bond formation between substituted benzoyl chloride and the dioxidotetrahydrothiophen-3-amine intermediate.
N-alkylation using 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
Optimization strategies:
- Temperature: 60–80°C for amidation to avoid side reactions .
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
- Monitoring: Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) to track progress .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, thiophene sulfone protons at δ 3.1–3.5 ppm) .
- Mass spectrometry: High-resolution ESI-MS validates the molecular weight (e.g., m/z 505.1 [M+H]⁺) .
- X-ray crystallography: Resolves stereochemistry of the tetrahydrothiophene ring .
Advanced Research Questions
Q. What is the structure-activity relationship (SAR) of this compound compared to analogs with varying substituents?
- Methodological Answer: Key SAR insights from structurally related benzamides:
| Substituent | Biological Impact | Reference |
|---|---|---|
| 4-Methoxybenzyl | Enhances lipophilicity and CNS penetration | |
| 3,5-Dichloro | Increases binding affinity to kinase targets | |
| Ethoxy group | Modulates metabolic stability in vivo | |
| Substituting the methoxy group with halogens (e.g., Cl) reduces off-target effects in kinase inhibition assays . |
Q. How can molecular docking studies elucidate its mechanism of action in anticancer applications?
- Methodological Answer:
- Target selection: Prioritize kinases (e.g., PI3K, EGFR) based on structural similarity to known inhibitors .
- Docking workflow:
Prepare ligand (protonation states, energy minimization using AMBER).
Grid generation around ATP-binding pockets (AutoDock Vina).
Analyze binding poses for hydrogen bonds (e.g., with sulfone oxygen) and hydrophobic interactions (chloro groups) .
- Validation: Compare docking scores (ΔG ≤ -9 kcal/mol) with experimental IC₅₀ values from cell-based assays .
Q. What experimental designs are recommended for resolving contradictory data in biological activity studies?
- Methodological Answer:
- Control experiments: Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (DMSO vehicle) .
- Dose-response curves: Test 5–10 concentrations (1 nM–100 µM) to calculate accurate EC₅₀ values .
- Triplicate assays: Repeat enzyme inhibition studies (e.g., kinase assays) to assess reproducibility .
- Statistical analysis: Apply ANOVA with post-hoc Tukey tests to compare groups (p < 0.05) .
Key Research Gaps and Future Directions
- Pharmacokinetics: Evaluate oral bioavailability in rodent models .
- Target identification: Use CRISPR-Cas9 screens to identify novel interactors .
- Toxicity profiling: Conduct Ames tests and hERG channel inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
